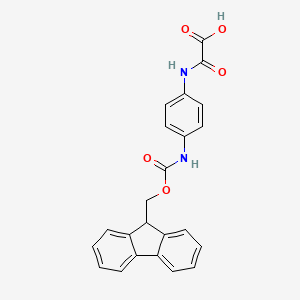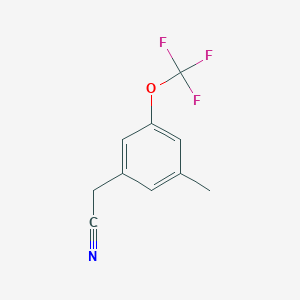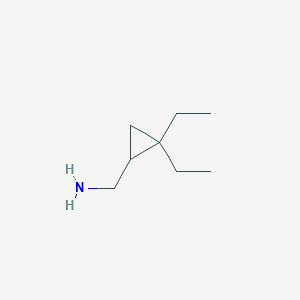![molecular formula C16H17N5 B1451391 N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine CAS No. 400747-21-9](/img/structure/B1451391.png)
N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine” are not specified in the available resources. Chemical reactions can be influenced by various factors including the presence of other compounds, temperature, pressure, and the pH of the environment .Applications De Recherche Scientifique
Chemical Inhibitors and Enzyme Modulation
Compounds like "N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine" could potentially act as chemical inhibitors or modulators for specific enzymes or receptors due to their structural complexity. Chemical inhibitors play a crucial role in drug discovery and development, offering insights into enzyme mechanisms, signaling pathways, and potential therapeutic targets. For example, the selectivity and potency of chemical inhibitors against cytochrome P450 isoforms have significant implications for drug-drug interactions and metabolism (Khojasteh et al., 2011).
DNA Interaction and Drug Design
Compounds with specific structural features may interact with DNA, influencing cellular functions and offering a pathway for designing drugs targeting genetic disorders, cancer, or infectious diseases. The interaction with DNA minor grooves, for instance, is a strategy for antitumor drug development, as seen in the study of Hoechst 33258 analogues (Issar & Kakkar, 2013).
Neurochemistry and Neurotoxicity Studies
Research on compounds affecting neurotransmission provides insights into the neurochemical basis of behavior, addiction, neurodegeneration, and psychiatric disorders. Studies on neurotoxicity and neuroprotective strategies are vital for understanding diseases like Parkinson's and Alzheimer's, as well as the effects of substances of abuse (McKenna & Peroutka, 1990).
Synthetic Methodologies and Green Chemistry
The synthesis of complex molecules like "N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine" can contribute to the field of synthetic chemistry, providing new reactions, catalysts, or greener synthetic routes. The development of practical syntheses for related compounds can also highlight the importance of green chemistry in reducing environmental impact (Gu et al., 2009).
Optoelectronic Materials and Molecular Electronics
The structural features of certain compounds may render them suitable for applications in optoelectronics, including light-emitting diodes (LEDs), solar cells, and sensors. The integration of organic molecules into electronic devices represents an interdisciplinary research area combining chemistry, physics, and materials science (Lipunova et al., 2018).
Propriétés
IUPAC Name |
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12-8-6-7-11-14(12)21-16(18-19-20-21)15(17-2)13-9-4-3-5-10-13/h3-11,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRSSNICHKPBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660455 | |
| Record name | N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine | |
CAS RN |
400747-21-9 | |
| Record name | N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



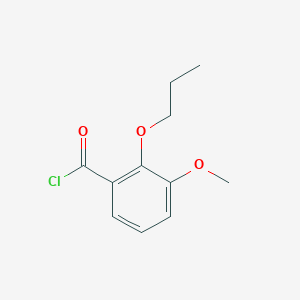
![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)


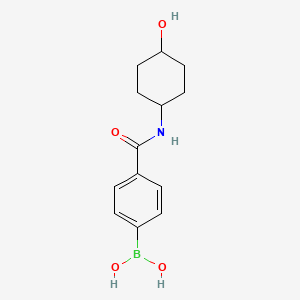
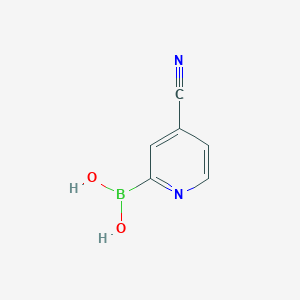
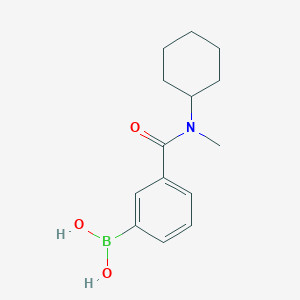
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)

